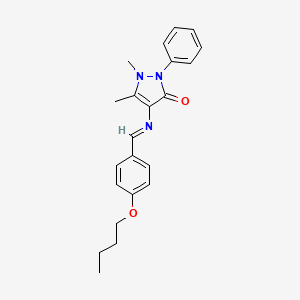

(E)-4-((4-butoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

(E)-4-((4-Butoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a Schiff base derived from 4-aminoantipyrine, a pyrazole-based scaffold known for its diverse pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties . The compound features a central pyrazolone ring substituted with methyl and phenyl groups, coupled to a 4-butoxybenzylidene moiety via an imine bond. The butoxy group (-OCH₂CH₂CH₂CH₃) confers electron-donating effects and enhanced lipophilicity, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

4-[(4-butoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-4-5-15-27-20-13-11-18(12-14-20)16-23-21-17(2)24(3)25(22(21)26)19-9-7-6-8-10-19/h6-14,16H,4-5,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDATTWDADRDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((4-butoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, also referred to as compound 329934-32-9, is a pyrazolone derivative that has garnered attention for its potential pharmacological properties. This compound features a unique structure that may confer various biological activities, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the existing literature on its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 365.45 g/mol. The compound's structure includes a butoxy group and a benzylidene moiety, which are critical for its biological interactions.

1. Antioxidant Activity

Research indicates that compounds with pyrazolone structures often exhibit significant antioxidant properties. A study demonstrated that similar pyrazolone derivatives could scavenge free radicals effectively, suggesting that this compound may also possess antioxidant capabilities .

2. Anti-inflammatory Effects

In vitro studies have shown that pyrazolone derivatives can inhibit the production of pro-inflammatory cytokines. This activity is crucial for the treatment of conditions characterized by inflammation. The specific mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway .

3. Analgesic Properties

Similar compounds have been evaluated for their analgesic effects in animal models. The analgesic activity is likely mediated through central nervous system pathways and may involve interactions with opioid receptors or modulation of pain perception pathways .

4. Antitumor Activity

Emerging studies suggest that pyrazolone derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Case Studies

Several case studies highlight the biological activity of similar compounds:

The biological activities of this compound are hypothesized to arise from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and pain pathways.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its analgesic properties.

- Cell Cycle Disruption : Antitumor effects may be mediated through disruption of cell cycle progression and induction of apoptosis.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-4-((4-butoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one as an anticancer agent. Research indicates that compounds with similar pyrazole structures exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7) and others. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: Antiproliferative Effects

A study demonstrated that derivatives of pyrazole compounds showed notable antiproliferative activity in vitro. Specifically, compounds similar to this compound were evaluated for their ability to disrupt microtubule dynamics, a critical process in cancer cell division .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have been shown to possess activity against a range of pathogens, including bacteria and fungi. This makes them valuable candidates for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Case Study: Antimicrobial Screening

In a recent study, a series of pyrazole derivatives were synthesized and tested against various microbial strains. The results indicated that certain modifications to the pyrazole structure enhanced antimicrobial efficacy, suggesting that this compound could be optimized for improved activity .

Neuroprotective Effects

Emerging research suggests that compounds with a pyrazole core may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The structural features of this compound may facilitate interactions with targets involved in neuroprotection and cognitive function .

Case Study: Acetylcholinesterase Inhibition

Studies have shown that related compounds can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition could lead to improved cognitive function and memory retention in Alzheimer's models .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. The ability to modify substituents on the pyrazole ring can lead to derivatives with improved potency and selectivity for specific biological targets.

Summary Table: Applications of this compound

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Electronic Modifications

Schiff base derivatives of 4-aminoantipyrine vary primarily in the substituents on the benzylidene ring. Key examples include:

Key Observations :

- Electron-donating groups (e.g., butoxy, diethylamino) increase electron density at the imine bond, enhancing stability and nucleophilicity .

Crystallographic and Physicochemical Properties

Crystal structures of related compounds reveal substituent-dependent packing patterns and intermolecular interactions:

Key Observations :

- Bulky substituents (e.g., diethylamino, butoxy) disrupt tight packing, leading to lower melting points (e.g., 492 K for diethylamino derivative vs. higher values for nitro-substituted analogs).

- Hydrogen bonding is prevalent in compounds with polar groups (e.g., -OH, -F), stabilizing crystal lattices .

Pharmacological Potential

- Antimicrobial Activity: Diethylamino and dimethylamino derivatives exhibit enhanced antibacterial activity due to increased membrane permeability from electron-rich imine bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.